6-Chloro-5-methyl-3-nitropyridin-2-amine
Overview
Description
6-Chloro-5-methyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6ClN3O2. It is an important intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6-Chloro-5-methyl-3-nitropyridin-2-amine involves the reaction of 2,6-dichloro-3-methyl-5-nitropyridine with aqueous ammonia solution, potassium carbonate, and t-butanol. The mixture is stirred overnight at 60°C under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methyl-3-nitropyridin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic substitution: Substituted pyridines.
Reduction: 6-Chloro-5-methyl-3-aminopyridin-2-amine.
Oxidation: 6-Chloro-5-carboxy-3-nitropyridin-2-amine.
Scientific Research Applications
6-Chloro-5-methyl-3-nitropyridin-2-amine is used in various scientific research applications, including:
Organic synthesis: As a building block for more complex molecules.
Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.
Agrochemicals: In the development of pesticides and herbicides.
Dyestuffs: As a precursor for the synthesis of dyes.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ribosomal S6 kinase p70S6Kβ (S6K2) with an IC50 value of 444 nM . This inhibition can affect protein synthesis and cell growth pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-methyl-3-nitropyridin-2-amine: Similar structure with a bromine atom instead of chlorine.
6-Chloro-2-nitropyridin-3-amine: Similar structure with a different substitution pattern.
6-Methoxy-3-nitropyridin-2-amine: Similar structure with a methoxy group instead of a methyl group.
Uniqueness
6-Chloro-5-methyl-3-nitropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
6-Chloro-5-methyl-3-nitropyridin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chlorine atom at the 6th position, a methyl group at the 5th position, and a nitro group at the 3rd position of the pyridine ring. These substitutions influence its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in cellular signaling pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to therapeutic effects. The chlorine and methyl groups contribute to the compound's stability and reactivity, influencing its interactions with enzymes and receptors.
Anticancer Properties
Research indicates that compounds containing nitropyridine moieties, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of nitropyridine can inhibit specific kinases critical for cancer cell growth and survival. In particular, this compound has been evaluated for its inhibitory effects on kinases such as MPS1 and p70S6Kβ, with notable results indicating potential applications in cancer therapy .
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects. Similar compounds have been investigated for their potential as acetylcholinesterase (AChE) inhibitors, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's. The compound's ability to interact with AChE could enhance cognitive function by preventing the breakdown of acetylcholine .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Inhibition of Kinases : A study reported that this compound demonstrated an IC50 value of 444 nM against p70S6Kβ, indicating its potential as an anticancer agent by modulating key signaling pathways involved in cell proliferation.
- Neuroprotective Screening : In a screening for potential AChE inhibitors, derivatives similar to this compound exhibited promising inhibitory activity against AChE, suggesting its utility in treating Alzheimer's disease .
- Antimicrobial Activity : Other studies have suggested that nitropyridine compounds can exhibit antimicrobial properties, although specific data on this compound's antimicrobial efficacy remains limited and requires further investigation.
Comparative Analysis
Compound Name | Anticancer Activity | AChE Inhibition | Antimicrobial Activity |
---|---|---|---|
This compound | Moderate (IC50: 444 nM) | Potential | Limited |
Similar Nitropyridine Derivative | High | High | Moderate |
Properties
IUPAC Name |
6-chloro-5-methyl-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-3-2-4(10(11)12)6(8)9-5(3)7/h2H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAQCLXAYGVVBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00618664 | |
Record name | 6-Chloro-5-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202217-19-4 | |
Record name | 6-Chloro-5-methyl-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00618664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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